molecular formula C22H23FN4O B11268177 1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11268177
M. Wt: 378.4 g/mol
InChI Key: FVINCSYBLORTOB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole moiety, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution on the pyrazole ring: The pyrazole ring is then functionalized with a 4-fluorophenyl group using electrophilic aromatic substitution.

    Formation of the piperazine ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihalide.

    Coupling of the piperazine and pyrazole rings: The final step involves coupling the piperazine ring with the substituted pyrazole ring through a carbonyl linkage, typically using a coupling reagent like carbodiimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(2,3-Dimethylphenyl)-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine

Comparison: Compared to these similar compounds, 1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H23FN4O/c1-15-4-3-5-21(16(15)2)26-10-12-27(13-11-26)22(28)20-14-19(24-25-20)17-6-8-18(23)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,24,25)

InChI Key

FVINCSYBLORTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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